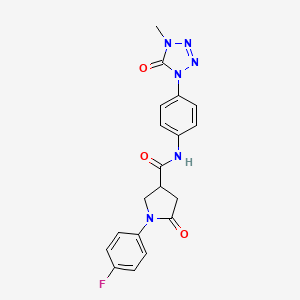

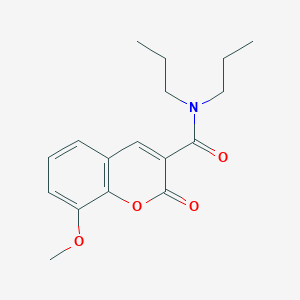

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide” were not found, benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .科学的研究の応用

Antimicrobial Activity

Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi . For example, they have been found to be effective against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer properties. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line . Some benzoxazole derivatives have shown promising anticancer activity in comparison to 5-fluorouracil .

Anti-Inflammatory Effects

Benzoxazoles have been found to exhibit anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antifungal Activity

Some benzoxazole derivatives have shown potent antifungal activity. For instance, one study found that certain benzoxazole compounds were effective against Candida albicans and Aspergillus niger .

Antiparkinson Activity

Benzoxazoles have been studied for their potential use in the treatment of Parkinson’s disease .

Inhibition of Hepatitis C Virus

Some benzoxazole derivatives have been found to inhibit the hepatitis C virus .

5-HT3 Antagonistic Effect

Benzoxazoles have been found to exhibit a 5-HT3 antagonistic effect . This means they could potentially be used in the treatment of conditions related to the 5-HT3 receptor, such as certain types of vomiting and nausea.

Amyloidogenesis Inhibition

Benzoxazoles have been studied for their potential to inhibit amyloidogenesis . This could make them useful in the treatment of diseases characterized by the formation of amyloid plaques, such as Alzheimer’s disease.

作用機序

Target of Action

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide is a derivative of benzoxazole . Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is crucial for the survival and pathogenesis of mycobacterium tuberculosis . This suggests that N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that benzoxazole derivatives can inhibit the inha enzyme, which plays a key role in the biosynthesis of fatty acids in mycobacterium tuberculosis . This inhibition could disrupt the mycolate biosynthesis pathway, affecting the survival and pathogenesis of the bacteria .

Result of Action

Given the reported antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects of benzoxazole derivatives , it’s plausible that N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide could have similar effects.

特性

IUPAC Name |

N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-10-9(13)8-6-3-2-5(12(14)15)4-7(6)16-11-8/h2-4H,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCVICWUJNELHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2769932.png)

![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)

![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)

![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)